alpha-Cyclobutyl-4-methoxy-benzenemethanol
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Overview
Description
Alpha-Cyclobutyl-4-methoxy-benzenemethanol: is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyclobutyl-4-methoxy-benzenemethanol typically involves the reaction of cyclobutyl bromide with 4-methoxybenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-Cyclobutyl-4-methoxy-benzenemethanol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Cyclobutyl-4-methoxy-benzenemethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-Cyclobutyl-4-methoxy-benzenemethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Alpha-Cyclobutyl-4-methoxy-benzenemethanol: Unique due to the presence of both cyclobutyl and methoxy groups.
Alpha-Cyclobutyloxy-methyl-4-methoxy-benzenemethanol: Similar structure but with a different substitution pattern.
Benzenemethanol, alpha-cyclobutyl-4-methoxy: Another related compound with slight structural variations.
Uniqueness: this compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Alpha-Cyclobutyl-4-methoxy-benzenemethanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula C13H16O2. The compound features a cyclobutyl group, a methoxy group, and a benzenemethanol moiety, which contribute to its biological activity.
The compound is believed to interact with various cellular pathways, particularly those associated with cancer cell proliferation and apoptosis. Key mechanisms include:
- Inhibition of CBP/p300 : this compound may inhibit the CREB-binding protein (CBP) and p300, which are crucial for the transcriptional activation of Wnt target genes involved in oncogenesis. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells .
- Wnt/β-catenin Pathway Modulation : The compound's interaction with the Wnt signaling pathway suggests potential applications in treating colorectal cancer and fibrotic diseases by blocking TCF4/β-catenin transcriptional activity .
Biological Activity Data
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively reduced cell viability in MCF-7 and HCT-116 cells. The compound's mechanism was linked to the induction of apoptosis via the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins such as survivin .
- Animal Models : Preclinical trials involving animal models have shown that the compound can reduce tumor size in xenograft models of colorectal cancer. These studies suggest that this compound may serve as a promising candidate for further development in cancer therapeutics .
- Pharmacokinetics : Research into the pharmacokinetic properties of this compound indicates favorable absorption and distribution characteristics, making it a viable candidate for oral administration in therapeutic settings .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
cyclobutyl-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C12H16O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9,12-13H,2-4H2,1H3 |
InChI Key |
PFRLVLUYSUKSIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCC2)O |
Origin of Product |
United States |
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